molecular formula C6H3BrF3NO B14862709 5-Bromo-4-difluoromethoxy-2-fluoropyridine

5-Bromo-4-difluoromethoxy-2-fluoropyridine

Cat. No.: B14862709
M. Wt: 241.99 g/mol
InChI Key: NGTYZHXUACVGBL-UHFFFAOYSA-N
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Description

5-Bromo-4-difluoromethoxy-2-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a pyridine ring. These substituents confer unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-difluoromethoxy-2-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the reaction of 5-bromo-2-fluoropyridine with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-difluoromethoxy-2-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-difluoromethoxy-2-fluoropyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-difluoromethoxy-2-fluoropyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 2-Bromo-4-fluoropyridine

Uniqueness

5-Bromo-4-difluoromethoxy-2-fluoropyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties compared to other halogenated pyridines. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

5-bromo-4-(difluoromethoxy)-2-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-3-2-11-5(8)1-4(3)12-6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTYZHXUACVGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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